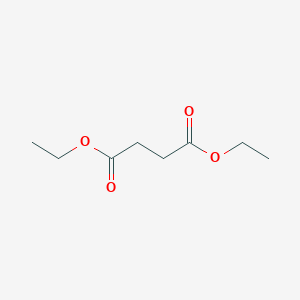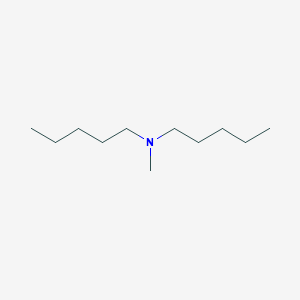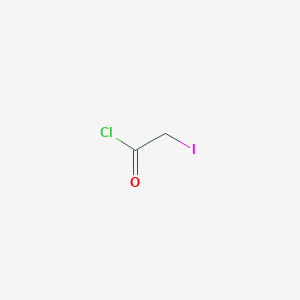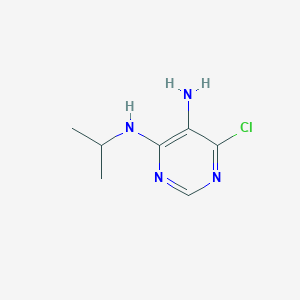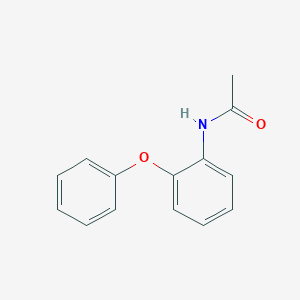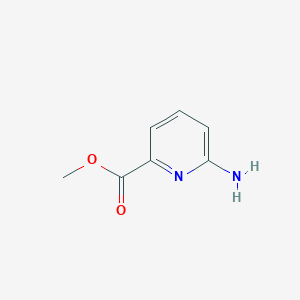
Methyl 6-aminopyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 6-aminopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is also known as “2-Amino-6-(methoxycarbonyl)pyridine” and has a CAS number of 36052-26-3 .
Synthesis Analysis
The synthesis of “Methyl 6-aminopyridine-2-carboxylate” involves the reaction of methyl-2-aminopyridine-4-carboxylate with different aldehydes . The synthesized compounds are characterized by elemental analyses, FT-IR, and 1H NMR studies .Molecular Structure Analysis
The most stable molecular structure of “Methyl 6-aminopyridine-2-carboxylate” was predicted using conformational analysis at DFT/B3LYP level of cc-pVTZ basis set . The optimized molecular structure was used to determine the vibrational frequencies .Chemical Reactions Analysis
The chemical reactions involving “Methyl 6-aminopyridine-2-carboxylate” include the condensation between the amino group and carbonyl group . The second order perturbation energy E(2) values of the molecule were calculated using natural bond orbital analysis, which indicates the bioactivity of the molecule .Physical And Chemical Properties Analysis
“Methyl 6-aminopyridine-2-carboxylate” is a solid substance with a melting point of 95.0 to 99.0 °C . Its maximum absorption wavelength is 326 (DMSO) nm .Applications De Recherche Scientifique
Organic Synthesis
“Methyl 6-aminopyridine-2-carboxylate” is a useful reagent in organic synthesis . It can be used as a building block in the synthesis of various organic compounds .
Catalyst
This compound can also be used as a catalyst . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process .
Pharmaceutical Research
“Methyl 6-aminopyridine-2-carboxylate” could potentially be used in pharmaceutical research . Its structure and properties might make it a useful component in the development of new drugs .
Antifungal Activity
There is evidence to suggest that this compound may have antifungal activity . This could make it useful in the development of new antifungal treatments .
Material Science
In material science, “Methyl 6-aminopyridine-2-carboxylate” could potentially be used in the development of new materials with unique properties .
Biochemical Research
“Methyl 6-aminopyridine-2-carboxylate” could also be used in biochemical research . Its unique structure and properties might make it a useful tool in the study of various biochemical processes .
Safety And Hazards
“Methyl 6-aminopyridine-2-carboxylate” can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHEJTUXNQOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550151 | |
| Record name | Methyl 6-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminopyridine-2-carboxylate | |
CAS RN |
36052-26-3 | |
| Record name | Methyl 6-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



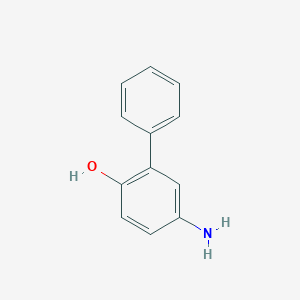

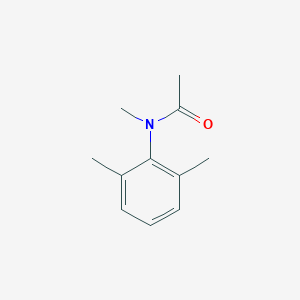
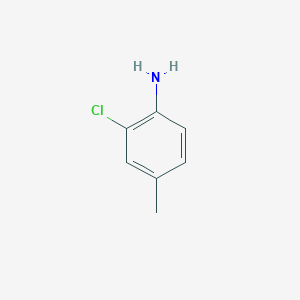
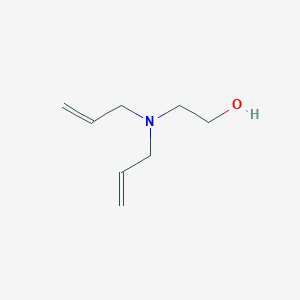
![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)
